molecular formula C18H31FSn B104304 Tributyl(4-fluorophenyl)stannane CAS No. 17151-47-2

Tributyl(4-fluorophenyl)stannane

Cat. No.: B104304
CAS No.: 17151-47-2
M. Wt: 385.1 g/mol
InChI Key: FLPKMHDTSOPPOJ-UHFFFAOYSA-N
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Description

Tributyl(4-fluorophenyl)stannane is an organotin compound with the molecular formula C18H31FSn. It is characterized by the presence of a tin (Sn) atom bonded to a 4-fluorophenyl group and three butyl groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(4-fluorophenyl)stannane can be synthesized through several methods. One common approach involves the reaction of 4-fluorophenylmagnesium bromide with tributyltin chloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tributyl(4-fluorophenyl)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted organotin compounds, tin oxides, and coupled organic molecules .

Scientific Research Applications

Tributyl(4-fluorophenyl)stannane has several applications in scientific research:

Mechanism of Action

The mechanism by which tributyl(4-fluorophenyl)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. In Stille coupling reactions, the tin atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Similar Compounds

  • Tributyl(phenyl)stannane
  • Tributyl(perfluoroethyl)stannane
  • Tributyl(methoxymethoxy)methylstannane
  • Trichloro(octyl)stannane

Uniqueness

Tributyl(4-fluorophenyl)stannane is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific organic synthesis reactions where the fluorine atom can influence the reactivity and selectivity of the compound .

Properties

IUPAC Name

tributyl-(4-fluorophenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPKMHDTSOPPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31FSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372111
Record name tributyl(4-fluorophenyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17151-47-2
Record name tributyl(4-fluorophenyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 1-bromo-4-fluorobenzene (1.75 g, 10.0 mmol, 1.00 equiv) in Et2O (25 mL) at −78° C. was added tBuLi (1.7 M in pentane, 11.8 mL, 20 mmol, 2.0 equiv). The reaction mixture was stirred at −78° C. for 30 min before the addition of nBu3SnCl (3.26 g, 10.0 mmol, 1.00 equiv). The reaction mixture was warmed to 23° C. and stirred for 1.0 hr before being filtered through a plug of neutral alumina. The filtrate was concentrated in vacuo to afford 3.76 g of the title compound as a colorless oil (98% yield).
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
11.8 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
nBu3SnCl
Quantity
3.26 g
Type
reactant
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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